molecular formula C7H11N3O B12570008 N-[2-(1H-Imidazol-1-yl)ethyl]acetamide

N-[2-(1H-Imidazol-1-yl)ethyl]acetamide

Cat. No.: B12570008
M. Wt: 153.18 g/mol
InChI Key: KUQMZLNNWPMISW-UHFFFAOYSA-N
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Description

N-[2-(1H-Imidazol-1-yl)ethyl]acetamide is a compound that features an imidazole ring, a common structural motif in many biologically active molecules. Imidazole derivatives are known for their broad range of chemical and biological properties, making them valuable in various fields such as pharmaceuticals, agriculture, and materials science .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(1H-Imidazol-1-yl)ethyl]acetamide typically involves the reaction of imidazole with ethyl acetate under specific conditions. One common method includes the use of a base such as sodium hydride to deprotonate the imidazole, followed by the addition of ethyl acetate to form the desired product . The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures to ensure complete conversion.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products .

Chemical Reactions Analysis

Types of Reactions

N-[2-(1H-Imidazol-1-yl)ethyl]acetamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of imidazole N-oxides, while substitution reactions can yield various alkylated or acylated derivatives .

Scientific Research Applications

N-[2-(1H-Imidazol-1-yl)ethyl]acetamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor ligand.

    Medicine: Explored for its therapeutic potential in treating various diseases, including infections and cancer.

    Industry: Utilized in the development of new materials with specific properties

Mechanism of Action

The mechanism of action of N-[2-(1H-Imidazol-1-yl)ethyl]acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The imidazole ring can coordinate with metal ions or form hydrogen bonds with amino acid residues in proteins, thereby modulating their activity. This interaction can lead to the inhibition or activation of biological pathways, depending on the context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[2-(1H-Imidazol-1-yl)ethyl]acetamide is unique due to its specific combination of the imidazole ring and the acetamide group, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .

Properties

Molecular Formula

C7H11N3O

Molecular Weight

153.18 g/mol

IUPAC Name

N-(2-imidazol-1-ylethyl)acetamide

InChI

InChI=1S/C7H11N3O/c1-7(11)9-3-5-10-4-2-8-6-10/h2,4,6H,3,5H2,1H3,(H,9,11)

InChI Key

KUQMZLNNWPMISW-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NCCN1C=CN=C1

Origin of Product

United States

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